molecular formula C26H22N4O2 B6281512 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide CAS No. 2191664-05-6

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

Cat. No.: B6281512
CAS No.: 2191664-05-6
M. Wt: 422.5
InChI Key:
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Description

    Reactants: Methylated benzamide and 4-methylpyrimidine.

    Conditions: This step often involves a palladium-catalyzed cross-coupling reaction.

    Reaction: C6H5CONH(C6H4CH3)+C4H3N2CH3C6H5CONH(C6H3(C4H3N2CH3))+H2\text{C}_6\text{H}_5\text{CONH}(\text{C}_6\text{H}_4\text{CH}_3) + \text{C}_4\text{H}_3\text{N}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONH}(\text{C}_6\text{H}_3(\text{C}_4\text{H}_3\text{N}_2\text{CH}_3)) + \text{H}_2C6​H5​CONH(C6​H4​CH3​)+C4​H3​N2​CH3​→C6​H5​CONH(C6​H3​(C4​H3​N2​CH3​))+H2​

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide typically involves multi-step organic reactions

  • Step 1: Formation of Benzamide Core

      Reactants: Benzoyl chloride and aniline.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Reaction: C6H5COCl+C6H5NH2C6H5CONHC6H5+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONH}\text{C}_6\text{H}_5 + \text{HCl}C6​H5​COCl+C6​H5​NH2​→C6​H5​CONHC6​H5​+HCl

  • Step 2: Methylation

      Reactants: Benzamide derivative and methyl iodide.

      Conditions: The reaction is typically performed in the presence of a strong base like sodium hydride.

      Reaction: C6H5CONHC6H5+CH3IC6H5CONH(C6H4CH3)+HI\text{C}_6\text{H}_5\text{CONH}\text{C}_6\text{H}_5 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CONH}(\text{C}_6\text{H}_4\text{CH}_3) + \text{HI}C6​H5​CONHC6​H5​+CH3​I→C6​H5​CONH(C6​H4​CH3​)+HI

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidized derivatives with carboxylic acid groups.

  • Reduction: : Reduction reactions can target the amide groups.

      Reagents: Lithium aluminum hydride or borane.

      Conditions: Anhydrous conditions in solvents like tetrahydrofuran.

      Products: Corresponding amines.

  • Substitution: : Electrophilic aromatic substitution can occur on the aromatic rings.

      Reagents: Halogens, nitrating agents, or sulfonating agents.

      Conditions: Typically in the presence of a Lewis acid catalyst.

      Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The aromatic rings and amide groups facilitate strong binding through hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-benzamido-4-methyl-N-[3-(4-methylpyridin-2-yl)phenyl]benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-benzamido-4-methyl-N-[3-(4-chloropyrimidin-2-yl)phenyl]benzamide: Contains a chlorine atom on the pyrimidine ring.

    3-benzamido-4-methyl-N-[3-(4-methoxypyrimidin-2-yl)phenyl]benzamide: Features a methoxy group on the pyrimidine ring.

Uniqueness

3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide is unique due to the specific positioning of the methyl groups and the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2191664-05-6

Molecular Formula

C26H22N4O2

Molecular Weight

422.5

Purity

98

Origin of Product

United States

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